3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines with reagents like PhSH (thiophenol) followed by selective intramolecular cyclization results in the desired piperazin-2-one structure .
Chemical Reactions Analysis
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and development .
Biological Activity
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a pyridine and benzyl group, which is characteristic of many biologically active compounds. The synthesis typically involves multi-step organic reactions, including cyclization methods that utilize various reagents and catalysts. For example, palladium-catalyzed reactions are often employed to enhance yield and selectivity during synthesis .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant and Antipsychotic Effects : Similar compounds have shown efficacy in treating mood disorders by acting on serotonin and dopamine receptors. Studies suggest that this compound may have similar properties due to its structural analogies with known psychotropic agents .
- Antimicrobial Activity : Preliminary evaluations indicate potential antibacterial and antifungal properties. In vitro studies have demonstrated effectiveness against various pathogens, suggesting applications in treating infections .
- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter degradation. Compounds with similar structures have shown promising results as MAO inhibitors, indicating that this compound may also exhibit this activity .
Data Table: Comparison of Biological Activities
Compound Name | Biological Activity | Reference |
---|---|---|
This compound | Potential antidepressant, antimicrobial | |
1-(2-Pyridinyl)piperazine | Antidepressant, antipsychotic | |
Azaperone | Antipsychotic | |
Mirtazapine | Antidepressant | |
Delavirdine | Antiretroviral |
Case Studies
- Synthesis and Evaluation : A study published in Medicinal Chemistry highlighted the synthesis of piperazine derivatives, including this compound. The evaluation included tests for antimicrobial activity against several bacterial strains, demonstrating significant inhibition at low concentrations .
- Monoamine Oxidase Inhibition : Research on related compounds indicated that certain piperazine derivatives effectively inhibit MAO-A and MAO-B. These findings suggest that this compound may also act as a reversible inhibitor of these enzymes, potentially offering therapeutic benefits in neurodegenerative diseases .
Properties
IUPAC Name |
3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDXOREJFBANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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